REACTION_CXSMILES
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F[C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[O:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[CH2:19][NH2:20]>C(O)C>[O:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[CH2:19][NH:20][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
|
|
Quantity
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14.7 g
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Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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23.1 g
|
Type
|
reactant
|
Smiles
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O1C(=CC=C1)CN
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Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the solvent has been removed by distillation under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue is dissolved in 150 ml of water
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Type
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FILTRATION
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Details
|
the precipitate is filtered off
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Type
|
WASH
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Details
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After the precipitate has been washed several times with water, it
|
Type
|
CUSTOM
|
Details
|
is dried in a stream of air
|
Name
|
|
Type
|
|
Smiles
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O1C(=CC=C1)CNC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |